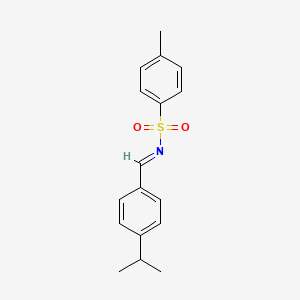![molecular formula C9H15NO2 B13647956 9-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13647956.png)
9-Azabicyclo[3.3.1]nonane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Azabicyclo[3.3.1]nonane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure. This compound is part of the azabicyclo family, known for their unique structural properties and significant biological activities. The rigid and three-dimensional structure of this compound makes it an interesting subject for various scientific studies, particularly in organic chemistry and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Azabicyclo[3.3.1]nonane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction . This method is notable for its efficiency and practicality, allowing for the direct synthesis of the desired azabicyclo compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing continuous flow chemistry techniques to enhance production efficiency.
化学反应分析
Types of Reactions: 9-Azabicyclo[3.3.1]nonane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using nitroxyl radicals such as 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) to form corresponding carbonyl compounds .
Common Reagents and Conditions:
Oxidation: ABNO, Fe(NO3)3·9H2O, ambient air as the oxidant.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used to substitute functional groups on the bicyclic structure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols or amines.
科学研究应用
9-Azabicyclo[3.3.1]nonane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of fine chemicals and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 9-Azabicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a catalyst, it facilitates the oxidation of alcohols to carbonyl compounds by stabilizing the transition state and lowering the activation energy of the reaction . The nitrogen atom within its structure plays a crucial role in these catalytic processes.
相似化合物的比较
2-Azabicyclo[3.3.1]nonane: Another member of the azabicyclo family, known for its use in the synthesis of macrocyclic diamine alkaloids.
3-Azabicyclo[3.3.1]nonane: Studied for its stereochemistry and reactions with α,β-unsaturated carbonyl compounds.
Uniqueness: 9-Azabicyclo[3.3.1]nonane-1-carboxylic acid is unique due to its specific structural features, including the carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Its rigid bicyclic structure also contributes to its stability and makes it a valuable scaffold in drug design and synthesis.
属性
分子式 |
C9H15NO2 |
|---|---|
分子量 |
169.22 g/mol |
IUPAC 名称 |
9-azabicyclo[3.3.1]nonane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-8(12)9-5-1-3-7(10-9)4-2-6-9/h7,10H,1-6H2,(H,11,12) |
InChI 键 |
YFSZXPAOZUVDJH-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCCC(C1)(N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


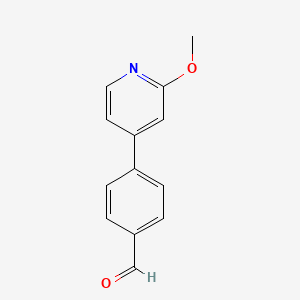

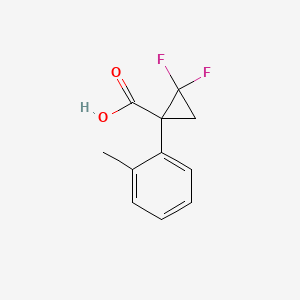
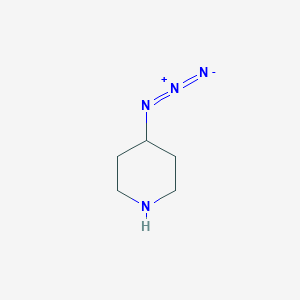
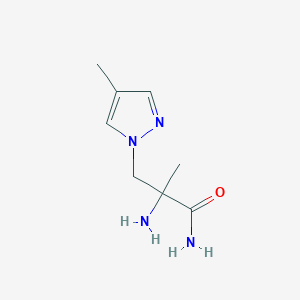
![9-Amino-3-((benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13647903.png)
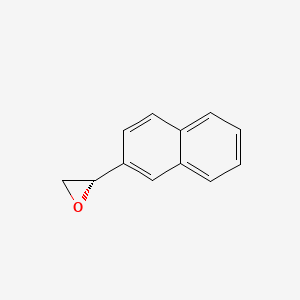
![4'-(4-Bromonaphthalen-1-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13647911.png)
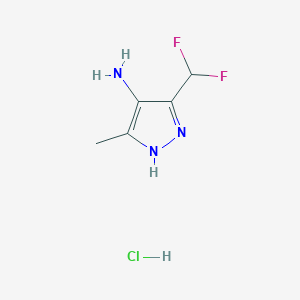
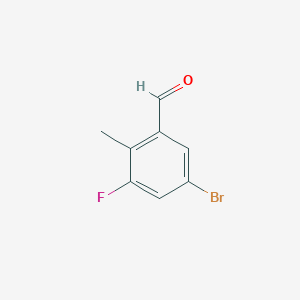
![Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13647923.png)
